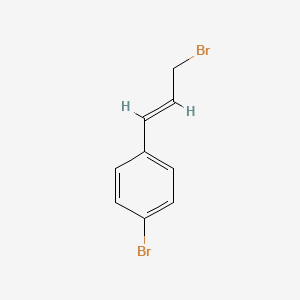
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” is a chemical compound with the molecular formula C9H9Br . It is also known as “(E)-(3-Bromoprop-1-en-1-yl)benzene” and has a CAS number of 26146-77-0 .
Molecular Structure Analysis
The molecular structure of “(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” consists of a benzene ring with a bromopropenyl group attached to it . The compound has a molecular weight of 197.07 .Physical And Chemical Properties Analysis
“(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” has a melting point of 26-28 °C and a boiling point of 100-105 °C under a pressure of 20 Torr . Its density is predicted to be 1.372±0.06 g/cm3 .Applications De Recherche Scientifique
Antimicrobial Applications
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene derivatives have demonstrated potent antimicrobial activity. In a study, new (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying groups like bromo on the benzene ring, showed significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity, in most cases, surpassed that of reference drugs (Liaras et al., 2011).
Material Science and Photophysical Applications
In material science, derivatives of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene have been utilized in various applications. For instance, the synthesis of compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene and related compounds demonstrated their potential in electrochemical studies. These compounds showed chemically reversible oxidations, indicating potential applications in advanced material science (Fink et al., 1997). Additionally, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene have been explored, revealing interesting photoluminescence properties in both solution and solid states, hinting at potential applications in optoelectronic devices (Zuo-qi, 2015).
Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, derivatives of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene have shown promise. New zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base have been synthesized. Their photophysical and photochemical properties, such as high singlet oxygen quantum yield, make them suitable for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Crystallography and Chemical Analysis
Crystal structures of derivatives like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene have been studied to understand their supramolecular features, including hydrogen bonding and π–π interactions. These studies contribute to the broader understanding of molecular interactions and crystallography (Stein et al., 2015).
Synthesis of Biaryls
The compound has been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This application demonstrates its utility in organic synthesis, particularly in creating biaryl structures with specific functional groups (Muzalevskiy et al., 2009).
Safety and Hazards
The compound is classified as dangerous with a signal word of "Danger" . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound is also classified under hazard class 8 with precautionary statements P280, P305+P351+P338, and P310 .
Propriétés
IUPAC Name |
1-bromo-4-[(E)-3-bromoprop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFZNNDFOOJMQ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)
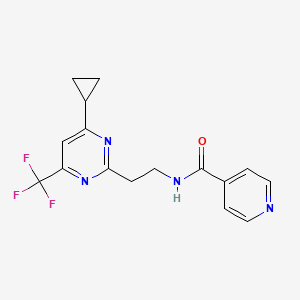
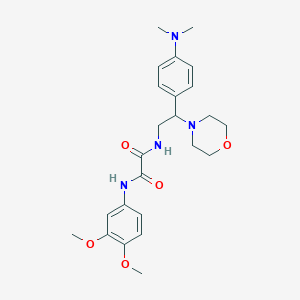
![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)
![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)
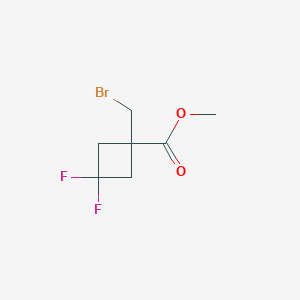
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
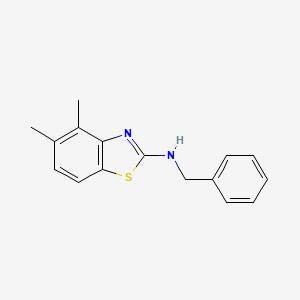

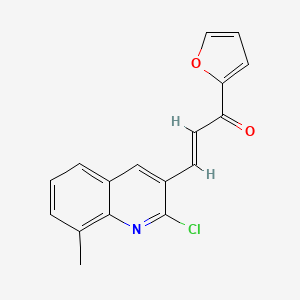
![2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2679594.png)
![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)